![molecular formula C19H18N2O2 B12896427 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- CAS No. 61194-92-1](/img/structure/B12896427.png)
5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one is a complex organic compound that features a quinoline derivative linked to an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydroquinoline derivatives with isoxazole precursors in the presence of a base can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The quinoline and isoxazole moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinoline: A simpler quinoline derivative with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potential biological activity.
Uniqueness
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one is unique due to its combination of quinoline and isoxazole rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61194-92-1 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-16(18(20-23-19)15-8-2-1-3-9-15)13-21-12-6-10-14-7-4-5-11-17(14)21/h1-5,7-9,11,20H,6,10,12-13H2 |
InChI-Schlüssel |
ZGWLZJQTSDMEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)CC3=C(NOC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


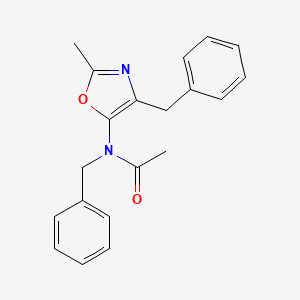
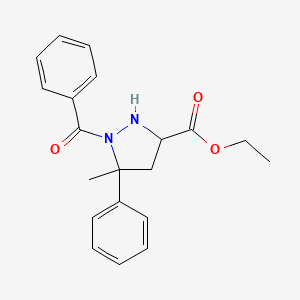
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
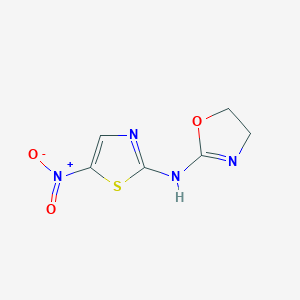
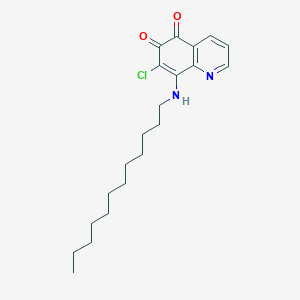
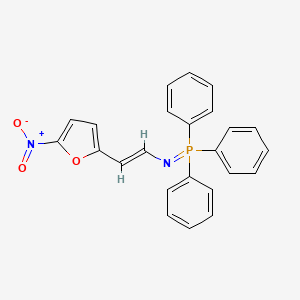
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
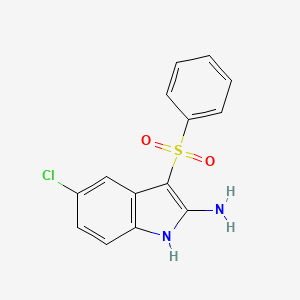
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
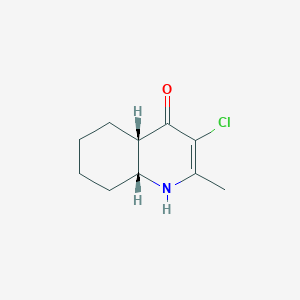
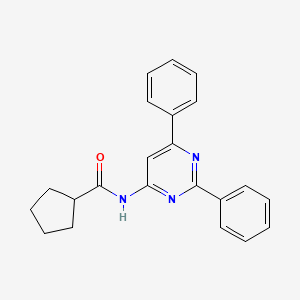
![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
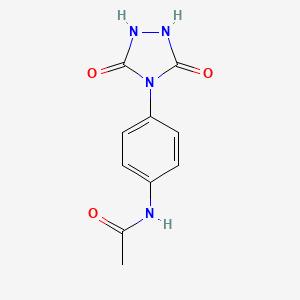
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
